molecular formula C20H28O5 B1200914 Microhelenin B CAS No. 63569-08-4

Microhelenin B

Cat. No. B1200914
CAS RN: 63569-08-4
M. Wt: 348.4 g/mol
InChI Key: VSRLMYQKLUPERI-JCQBEPMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microhelenin B is a natural product found in Centipeda minima with data available.

Scientific Research Applications

Antitumor Activity Microhelenin B, a sesquiterpene lactone isolated from Helenium microcephalum, has been a subject of interest due to its antitumor properties. A study by Imakura et al. (1980) isolated microhelenins A, B, and C from Helenium microcephalum and elucidated their structures. They found that these compounds, including microhelenin B, showed significant antileukemic activity, highlighting their potential in cancer research.

Cytotoxic and Antileukemic Activities In another study, microhelenin-E and microhelenin-F, closely related to microhelenin B, were isolated from Helenium microcephalum and tested for their cytotoxic and antileukemic activities. The research conducted by Kasai et al. (1982) demonstrated that these compounds, including microhelenin B by association, have significant potential in vitro and in vivo against cancer cell cultures and leukemia growth in mice.

properties

CAS RN

63569-08-4

Product Name

Microhelenin B

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbutanoate

InChI

InChI=1S/C20H28O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h7-8,10-14,16-17H,6,9H2,1-5H3/t10?,11-,12+,13+,14-,16-,17+,20+/m1/s1

InChI Key

VSRLMYQKLUPERI-JCQBEPMYSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C

SMILES

CCC(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C

Canonical SMILES

CCC(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C

synonyms

microhelenin A
microhelenin B
microhelenin C
microhelenin D
microhelenin E
microhelenins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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